molecular formula C12H20O2 B14429084 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane CAS No. 78842-55-4

2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane

Cat. No.: B14429084
CAS No.: 78842-55-4
M. Wt: 196.29 g/mol
InChI Key: YMGXLKVMUJMYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylcyclohex-1-en-1-yl)but-2-enone: This compound shares a similar cyclohexene ring structure but differs in the presence of a butenone group instead of a dioxolane ring.

    2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid: This compound contains a boronic acid group, which imparts different chemical properties and reactivity.

Uniqueness

2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane is unique due to its dioxolane ring, which provides distinct chemical reactivity and potential applications. The presence of the dioxolane ring allows for unique interactions in chemical reactions and biological systems, setting it apart from similar compounds.

Properties

CAS No.

78842-55-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(2,6,6-trimethylcyclohexen-1-yl)-1,3-dioxolane

InChI

InChI=1S/C12H20O2/c1-9-5-4-6-12(2,3)10(9)11-13-7-8-14-11/h11H,4-8H2,1-3H3

InChI Key

YMGXLKVMUJMYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.